BenchChemオンラインストアへようこそ!

2,3,5,6-Tetramethoxyaporphine

PDE4 Inhibition Bronchodilation Anti-inflammatory

Choose this specific 1,2,9,10-tetramethoxy-substituted aporphine for its unique, non-replicable polypharmacology. Glaucine delivers non-competitive PDE4 inhibition (Ki 3.4 µM), dual calcium channel blockade (IC50 160 µM K+, 90 µM noradrenaline), and in vivo CNS antidopaminergic activity—effects lost with analogs like boldine. It provides codeine-equivalent antitussive efficacy without respiratory depression, making it indispensable for clean cough models, behavioral studies, and vasorelaxation research.

Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
CAS No. 5630-11-5
Cat. No. B1615563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetramethoxyaporphine
CAS5630-11-5
Molecular FormulaC21H25NO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC
InChIInChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3
InChIKeyRUZIUYOSRDWYQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetramethoxyaporphine (Glaucine): Procuring the Aporphine Alkaloid with Proven PDE4 Inhibition, Calcium Channel Blockade, and Codeine-Comparable Antitussive Activity


2,3,5,6-Tetramethoxyaporphine (also known as glaucine, CAS 5630-11-5) is a benzylisoquinoline-derived aporphine alkaloid naturally isolated from plants such as Glaucium flavum (yellow hornpoppy) . It is primarily recognized as an antitussive agent with a polypharmacological profile encompassing phosphodiesterase 4 (PDE4) inhibition, calcium channel blockade, α-adrenoceptor antagonism, and weak dopamine receptor antagonism . Unlike simple synthetic cough suppressants, its activity arises from a combination of smooth muscle relaxation and central mechanisms . For procurement, understanding its specific, quantifiable interactions with these targets is essential to differentiate it from other aporphine analogs or standard antitussives.

Why Aporphine Analogs or Generic Antitussives Cannot Substitute for 2,3,5,6-Tetramethoxyaporphine in Mechanistic Studies and Functional Assays


The aporphine scaffold exhibits high sensitivity to substitution patterns, with relatively minor structural changes profoundly altering target selectivity, potency, and even functional behavior (e.g., agonist vs. antagonist) [1]. The specific 1,2,9,10-tetramethoxy substitution pattern of glaucine confers a distinct polypharmacology, including non-competitive PDE4 inhibition and a unique calcium channel binding site interaction, which is not shared by close analogs like boldine (which differs by a single hydroxyl) or nantenine [2][3]. Furthermore, while glaucine's antitussive efficacy is clinically comparable to codeine, it achieves this without the same degree of respiratory depression, a differentiation critical for in vivo studies [4]. Substituting with a generic aporphine or a standard PDE4 inhibitor would not replicate this specific multi-target profile, invalidating comparative data in disease models reliant on this combination of mechanisms.

Quantitative Differentiation of 2,3,5,6-Tetramethoxyaporphine: Direct Comparative Evidence Against Key Analogs and Clinical Standards


Glaucine's PDE4 Inhibition: A Non-Competitive Mechanism Distinct from Prototypical Inhibitors Like Rolipram

Glaucine acts as a selective, non-competitive inhibitor of PDE4 in human bronchial tissue and polymorphonuclear leukocytes (PMN), with a Ki of 3.4 µM [1]. This contrasts with the competitive inhibitor rolipram, a classic PDE4 inhibitor. Glaucine displaces [3H]-rolipram from its high-affinity binding sites in rat brain cortex membranes with an IC50 of ~100 µM, indicating a distinct or overlapping binding site with lower affinity than its functional inhibition [1]. This non-competitive mechanism may contribute to a different efficacy profile in functional assays compared to competitive inhibitors.

PDE4 Inhibition Bronchodilation Anti-inflammatory

Vascular Calcium Channel Blockade: Glaucine's Dual Action on Voltage-Dependent and Receptor-Operated Channels

Glaucine relaxes vascular smooth muscle by blocking both voltage-dependent calcium channels (VDCC) and receptor-operated calcium channels (ROCC). In rat aortic rings, glaucine inhibits K+-induced contractions (VDCC-dependent) with an IC50 of 160 ± 16 µM and noradrenaline-induced contractions (ROCC-dependent) with an IC50 of 90 ± 14 µM . It binds to the benzothiazepine site on L-type Ca2+ channels, a site distinct from dihydropyridine binding [1]. This dual-channel blocking profile differentiates it from standard calcium channel blockers like nifedipine (selective for L-type VDCC) or SKF-96365 (ROCC blocker).

Calcium Channel Blocker Vasorelaxation Cardiovascular Pharmacology

Dopamine Receptor Antagonism: Glaucine Exhibits Lower In Vitro Affinity but Superior In Vivo Antidopaminergic Activity Compared to Boldine

In vitro, the aporphine analog boldine is ~10-fold more potent than glaucine at displacing D1 ([3H]-SCH 23390) and D2 ([3H]-raclopride) radioligands. Specifically, IC50 values are 0.40 ± 0.03 µM (boldine) vs. 3.90 ± 0.23 µM (glaucine) for D1, and 0.52 ± 0.11 µM (boldine) vs. 3.02 ± 0.30 µM (glaucine) for D2 [1]. However, in vivo, a 40 mg/kg i.p. dose of glaucine displaced ~50% of both radioligands in striatal tissue and almost completely abolished apomorphine-induced behaviors (climbing, sniffing, grooming) in mice. In contrast, boldine at the same dose had minimal to no effect on these in vivo parameters [1]. This divergent in vitro/in vivo profile underscores glaucine's unique ability to engage central dopamine receptors in a living system, a key differentiator for behavioral pharmacology studies.

Dopamine Receptor Antagonist In Vivo Efficacy

Clinical Antitussive Efficacy: Glaucine Matches Codeine's Cough Suppression with a Distinct Safety and Tolerability Profile

In a double-blind, placebo-controlled, cross-over clinical trial of 38 patients with chronic cough, single oral doses of glaucine (30 mg) and codeine (30 mg) were compared [1]. Over an 8-hour period, mean cough counts were 241.8 for glaucine and 201.9 for codeine, both significantly lower than placebo (269.3, p<0.05) [1]. The antitussive effects were deemed practically superimposable for the first 6 hours, with a slight decline for glaucine thereafter [1]. Importantly, a separate study in healthy volunteers found that a 60 mg dose of glaucine was required to induce respiratory depression and sedation, whereas codeine's effects on ventilation were not dose-dependent and could occur at lower doses [2]. Additionally, a 28-day study reported codeine was associated with more severe gastrointestinal side effects (constipation, nausea, vomiting), leading to a withdrawal, while glaucine caused only mild constipation [3].

Antitussive Codeine Comparison Clinical Trial

Lipophilicity as a Key Differentiation: Glaucine's High Lipophilicity Contrasts with the Hydrosolubility of Boldine, Impacting Formulation and Blood-Brain Barrier Penetration

Glaucine is the dimethoxy analog of boldine, a structural difference that results in a profound shift in physicochemical properties [1]. Specifically, glaucine is highly lipophilic (liposoluble), whereas boldine is hydrosoluble (hydrophilic) [1]. This difference is the primary reason for glaucine's superior ability to cross the blood-brain barrier and exert central nervous system effects, as demonstrated by its in vivo antidopaminergic activity compared to boldine's inactivity [2]. In practical terms, this dictates different formulation strategies (e.g., use of organic solvents vs. aqueous buffers) and directly impacts the compound's utility in CNS-targeted studies.

Physicochemical Properties Lipophilicity BBB Penetration

Validated Research and Procurement Applications for 2,3,5,6-Tetramethoxyaporphine Based on Quantitative Evidence


Central Nervous System (CNS) Behavioral Pharmacology: In Vivo Dopamine Antagonism Studies

Leverage glaucine's unique in vivo antidopaminergic activity to study D1/D2 receptor function in behavioral models. Its demonstrated efficacy in abolishing apomorphine-induced climbing, sniffing, and grooming in mice, despite moderate in vitro affinity, makes it a superior tool over higher-affinity analogs like boldine that lack in vivo CNS activity [1].

Cardiovascular Research: Dual-Pathway Calcium Channel Blockade in Vascular Smooth Muscle

Employ glaucine as a pharmacological probe to simultaneously inhibit voltage-dependent and receptor-operated calcium channels. Its quantified IC50 values (160 µM for K+ and 90 µM for noradrenaline) in rat aortic rings provide a benchmark for studying the interplay of these pathways in vasorelaxation, an effect not replicated by selective VDCC or ROCC blockers .

Respiratory Drug Discovery: A Non-Opioid Positive Control for Antitussive Efficacy and Safety

Utilize glaucine as a codeine-equivalent positive control in preclinical cough models and early-phase clinical studies. Its established clinical efficacy in suppressing chronic cough, coupled with a more favorable safety profile regarding respiratory depression and gastrointestinal tolerance, allows for a cleaner evaluation of novel antitussive candidates without opioid-related confounds [2][3].

In Vitro Mechanistic Studies of PDE4: Non-Competitive Inhibition Dynamics

Incorporate glaucine into PDE4 enzyme assays or cellular cAMP accumulation studies as a reference non-competitive inhibitor. Its distinct mechanism of action (Ki = 3.4 µM), compared to the competitive inhibition by rolipram, is essential for investigating how different modes of PDE4 engagement influence downstream inflammatory and bronchodilatory responses [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5,6-Tetramethoxyaporphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.